molecular formula C13H18BrNO3S B230933 4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine

4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine

Katalognummer: B230933
Molekulargewicht: 348.26 g/mol
InChI-Schlüssel: LKMGLAQFCGSMRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine is a chemical compound that belongs to the class of sulfonyl morpholines It is characterized by the presence of a bromine atom and three methyl groups attached to a benzenesulfonyl moiety, which is further connected to a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine typically involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution Reactions: Products where the bromine atom is replaced by the nucleophile.

    Coupling Reactions: Biaryl compounds formed by the coupling of the benzenesulfonyl moiety with the boronic acid derivative.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)aniline
  • 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine
  • 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)thiomorpholine

Uniqueness

4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties compared to its analogs. The morpholine ring can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C13H18BrNO3S

Molekulargewicht

348.26 g/mol

IUPAC-Name

4-(3-bromo-2,4,6-trimethylphenyl)sulfonylmorpholine

InChI

InChI=1S/C13H18BrNO3S/c1-9-8-10(2)13(11(3)12(9)14)19(16,17)15-4-6-18-7-5-15/h8H,4-7H2,1-3H3

InChI-Schlüssel

LKMGLAQFCGSMRW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C

Kanonische SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.